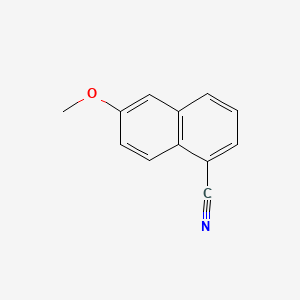

1-Cyano-6-methoxynaphthalene

Descripción general

Descripción

1-Cyano-6-methoxynaphthalene is a member of the naphthalene family, characterized by the presence of a cyano group at the first position and a methoxy group at the sixth position on the naphthalene ring. Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Métodos De Preparación

1-Cyano-6-methoxynaphthalene can be synthesized through several methods. One common synthetic route involves the use of 6-methoxy-1-tetralone as a starting material. The process includes the reaction of 6-methoxy-1-tetralone with diethylaluminum cyanide in anhydrous toluene at low temperatures, followed by acid treatment to yield 1-cyano-6-methoxy-3,4-dihydronaphthalene . This intermediate can then be dehydrogenated to form this compound.

Análisis De Reacciones Químicas

1-Cyano-6-methoxynaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include naphthoquinones, amines, and substituted naphthalenes .

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as an Intermediate:

1-Cyano-6-methoxynaphthalene serves as an important intermediate in the synthesis of various organic compounds. Its ability to participate in cross-coupling reactions, such as the Suzuki–Miyaura reaction, facilitates the formation of new carbon-carbon bonds, which is crucial for developing complex organic molecules .

Synthesis Methods:

Several methods have been developed for synthesizing this compound, including:

- Alkylation reactions using alkyl halides.

- Nucleophilic substitutions involving methoxide ions.

- Oxidative addition techniques that enhance its reactivity .

Fluorescence Labeling

Biological Studies:

The compound is utilized in fluorescence labeling, which is essential for studying biological processes. Its photophysical properties allow it to serve as a fluorescence probe, enabling the detection and imaging of biological targets. The introduction of silyl groups can enhance its fluorescence intensity and stability, making it suitable for various sensing applications .

Fluorescence Properties:

The fluorescence characteristics of this compound include:

- High quantum yield.

- Excellent photostability.

These properties make it effective for use in fluorescence spectroscopy and biological imaging.

Antibacterial Agents

Synthesis of Bioactive Compounds:

this compound has been employed in the preparation of compounds with antibacterial properties. Notably, it is a precursor for ferrocenyl selenazoles and diferrocenylselenadiazole derivatives, which exhibit significant antibacterial activity .

Case Study:

In a study investigating the antibacterial efficacy of derivatives synthesized from this compound, several compounds demonstrated effective inhibition against common bacterial strains, highlighting the compound's potential in medicinal chemistry .

Photochemical Applications

Regioselective Photoalkylation:

Recent research has focused on the photochemical behavior of this compound, particularly its regioselective photoalkylation with methoxy-substituted cyclopropanes. This process results in high yields of alkylated products, showcasing its utility in synthesizing complex naphthalene derivatives through photochemical methods .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Participates in cross-coupling reactions |

| Fluorescence Labeling | Used as a probe for biological imaging | High quantum yield and photostability |

| Antibacterial Agents | Precursor for bioactive compounds | Effective against common bacterial strains |

| Photochemical Reactions | Regioselective photoalkylation with cyclopropanes | High yields of products through photochemical methods |

Mecanismo De Acción

The mechanism of action of 1-cyano-6-methoxynaphthalene involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can undergo electrophilic substitution. These interactions enable the compound to act as an intermediate in various chemical reactions, facilitating the formation of more complex molecules .

Comparación Con Compuestos Similares

1-Cyano-6-methoxynaphthalene can be compared with other naphthalene derivatives such as:

1-Cyano-4-methoxynaphthalene: Similar structure but with the methoxy group at the fourth position.

1-Methoxy-6-cyanonaphthalene: Similar structure but with the positions of the cyano and methoxy groups swapped.

6-Methoxy-2-naphthonitrile: Similar structure but with the cyano group at the second position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Actividad Biológica

1-Cyano-6-methoxynaphthalene is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound is characterized by a cyano group () at the first position and a methoxy group () at the sixth position of the naphthalene ring. Its unique substitution pattern imparts distinct chemical properties that enhance its utility in organic synthesis and biological applications. The compound can be synthesized through various methods, including photochemical reactions and nucleophilic substitutions.

Synthesis Methods

- Photochemical Reactions : Recent studies have demonstrated regioselective photoalkylation of related compounds, which can be adapted for synthesizing this compound .

- Nucleophilic Substitution : The compound can also be synthesized using alkylaluminum intermediates, allowing for controlled reactions to yield high-purity products .

Biological Activity

This compound exhibits notable biological activity, particularly as a precursor in the synthesis of compounds with antibacterial properties. It has been utilized in the preparation of ferrocenyl selenazoles and diferrocenylselenadiazole derivatives, which have shown significant antibacterial efficacy .

Antibacterial Properties

The compound's derivatives have been tested against various bacterial strains, demonstrating promising results. For example:

- Ferrocenyl Selenazoles : These derivatives exhibited potent antibacterial activity against Gram-positive bacteria.

- Diferrocenylselenadiazole Derivatives : These compounds also displayed significant antibacterial effects, suggesting that modifications to the naphthalene structure can enhance biological activity.

Fluorescence Labeling

This compound's role in fluorescence labeling is crucial for studying biological processes. Its ability to act as a fluorescent probe allows researchers to visualize cellular mechanisms and interactions in real-time .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Antibacterial Efficacy Study : A recent study evaluated the antibacterial properties of various derivatives synthesized from this compound. The results indicated that specific substitutions on the naphthalene ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Fluorescence Quenching Analysis : Another study investigated the fluorescence quenching behavior of this compound when exposed to different concentrations of quenchers. The findings revealed a linear relationship between quencher concentration and fluorescence intensity, indicating potential applications in biosensing .

Table 1: Biological Activity of this compound Derivatives

| Compound Name | Antibacterial Activity (MIC μg/mL) | Fluorescence Emission (nm) |

|---|---|---|

| Ferrocenyl Selenazole | 12 | 490 |

| Diferrocenylselenadiazole | 15 | 495 |

| Unmodified this compound | 20 | 480 |

Propiedades

IUPAC Name |

6-methoxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQFNNJLLVRLLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227840 | |

| Record name | 1-Naphthalenecarbonitrile, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77029-01-7 | |

| Record name | 1-Naphthalenecarbonitrile, 6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077029017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenecarbonitrile, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.